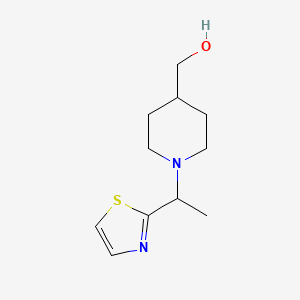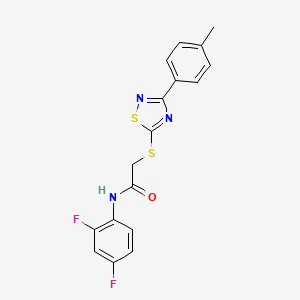![molecular formula C20H25N3O4S B2388502 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 899979-17-0](/img/structure/B2388502.png)
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties This compound features a benzamide core substituted with a methoxy group and a sulfonylethyl chain linked to a phenylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Sulfonylethyl Chain: The sulfonylethyl chain can be introduced via a sulfonylation reaction, where an appropriate sulfonyl chloride is reacted with an ethylamine derivative.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylethyl intermediate and 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include 3-hydroxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide or 3-formyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide.
Reduction: Products may include 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide.
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, its structural similarity to acetylcholinesterase inhibitors suggests it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: A reduced form of the target compound, lacking the sulfonyl group.
Uniqueness
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is unique due to the presence of both a methoxy group and a sulfonylethyl chain, which may confer distinct pharmacological properties compared to its analogs. Its potential as a selective acetylcholinesterase inhibitor highlights its significance in medicinal chemistry .
特性
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-5-6-17(16-19)20(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDANUFCXMCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate](/img/structure/B2388422.png)


![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)

![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)
![Ethyl 5-formyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2388432.png)

![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)
![Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2388440.png)


